Cas no 186044-14-4 (2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid)

2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-nitro-1,2,5-oxadiazol-3-yl)acetic acid
- (4-nitro-1,2,5-oxadiazol-3-yl)acetic acid
- (4-Nitro-furazan-3-yl)-acetic acid
- ZERO/000250
- Oprea1_178048
- 5-Nitrofurazane-4-acetic acid
- (4-Nitro-furazan-3-yl)acetic acid
- SBB001539
- STK760076
- FCH922341
- OR13455
- BAS 01099923
- ST4045635
- BB 0260094
- 3-(Carboxymethyl)-4-nitro-1,2,5-oxadiazole
- 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid
-
- インチ: 1S/C4H3N3O5/c8-3(9)1-2-4(7(10)11)6-12-5-2/h1H2,(H,8,9)
- InChIKey: FPOFATNKKIPHTR-UHFFFAOYSA-N
- SMILES: O1N=C(C(CC(=O)O)=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 201
- XLogP3: 0.1
- トポロジー分子極性表面積: 122
2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM105278-1g |
4-nitro-1,2,5-oxadiazole-3-carboxylic acid |
186044-14-4 | 95% | 1g |
$617 | 2023-03-06 | |
Ambeed | A599180-1g |
2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid |
186044-14-4 | 97% | 1g |
$591.0 | 2024-07-28 |
2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid 関連文献
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acidに関する追加情報
Introduction to 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid (CAS No. 186044-14-4)
2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 186044-14-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic acetic acid derivative has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The compound consists of a nitro-substituted oxadiazole core linked to an acetic acid moiety, which endows it with distinct chemical reactivity and biological properties. Its molecular structure, characterized by a conjugated system involving the nitro group and the oxadiazole ring, makes it a versatile scaffold for further functionalization and derivatization.
The nitro group at the 4-position of the oxadiazole ring is a key functional moiety that influences both the electronic properties and the reactivity of the molecule. The presence of this electron-withdrawing group enhances the electrophilicity of the ring system, making it susceptible to nucleophilic substitution reactions. This characteristic has been exploited in various synthetic strategies to introduce additional functional groups or to modify existing ones, thereby tailoring the biological activity of the compound. Furthermore, the acetic acid moiety at the 2-position provides a carboxylic acid functionality, which can participate in hydrogen bonding interactions and influence solubility and pharmacokinetic profiles.
In recent years, there has been growing interest in oxadiazole derivatives as pharmacophores due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural motif of 4-nitro-1,2,5-oxadiazole has been incorporated into several drug candidates that are currently under investigation or in clinical use. The nitro group, in particular, has been shown to enhance binding affinity to biological targets by improving hydrophobic interactions and facilitating hydrogen bonding.
One of the most compelling aspects of 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid is its potential as a lead compound for drug discovery. The combination of the nitro group and the acetic acid moiety creates a multifunctional scaffold that can be modified to target specific biological pathways. For instance, modifications at the 3-position of the oxadiazole ring could introduce additional pharmacophoric elements that enhance binding to enzymes or receptors involved in disease processes. Similarly, alterations at the carboxylic acid group could be used to improve metabolic stability or bioavailability.
Recent studies have highlighted the role of nitro-substituted heterocycles in medicinal chemistry. The nitro group can be reduced to an amine under specific conditions, which can lead to new derivatives with altered biological properties. This redox chemistry has been exploited in various therapeutic contexts, including cancer therapy and infectious disease treatment. Additionally, the electrophilic nature of the nitro group allows for further functionalization via nucleophilic aromatic substitution reactions, enabling the introduction of diverse substituents that can fine-tune biological activity.
The synthesis of 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid involves multi-step organic transformations that highlight its synthetic utility. Key steps typically include cyclization reactions to form the oxadiazole ring system followed by nitration and subsequent coupling with acetic acid derivatives. Advances in synthetic methodologies have made it possible to achieve these transformations with high yields and selectivity, making it feasible to produce larger quantities for research and development purposes.
The pharmacological evaluation of 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid has revealed several promising activities. In vitro studies have demonstrated its ability to inhibit certain enzymes implicated in inflammation and cancer progression. The compound's interaction with biological targets appears to be mediated by both hydrophobic and electrostatic forces, which contribute to its binding affinity and specificity. Furthermore, preliminary in vivo studies suggest that it may exhibit therapeutic efficacy without significant toxicity.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable intermediate for synthesizing more complex molecules with tailored properties. For example, it could be used as a building block for designing novel materials with specific electronic or optical characteristics. Additionally, its reactivity allows for further derivatization into probes for biochemical assays or imaging agents.
The future direction of research on 2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid lies in exploring its full synthetic potential and expanding its therapeutic applications. By leveraging cutting-edge techniques such as computational chemistry and high-throughput screening platforms, researchers can accelerate the discovery process and identify new derivatives with enhanced properties. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide.
186044-14-4 (2-(4-Nitro-1,2,5-oxadiazol-3-yl)acetic acid) Related Products
- 765248-92-8(cis-5-methylpiperidine-2-carboxylic acid)
- 1596831-69-4(1-Propanone, 3-[(2-hydroxy-1-methylethyl)thio]-1-phenyl-)
- 2227873-45-0((2S)-1-amino-3,3,4,4,5,5,5-heptafluoropentan-2-ol)
- 899728-57-5(ethyl 6-oxo-1-phenyl-4-{3-(trifluoromethyl)benzenesulfonyloxy}-1,6-dihydropyridazine-3-carboxylate)
- 1565352-50-2(Bicyclo[2.2.1]heptane-2-methanol, 2-(aminomethyl)-α-methyl-)
- 1203090-46-3(N-2-(1H-indol-3-yl)ethyl-1-6-(4-methoxyphenyl)pyridazin-3-ylpiperidine-3-carboxamide)
- 2248312-34-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{bicyclo[4.1.0]heptan-3-yl}acetate)
- 83724-17-8(4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-)
- 1807075-24-6(4-Cyano-5-(difluoromethyl)-3-hydroxypyridine-2-carbonyl chloride)
- 2248294-39-3(Ethyl 4-(aminomethyl)-2,6-difluorobenzoate)
